2-Chloro-3-chloromethyl-6-ethylquinoline

Description

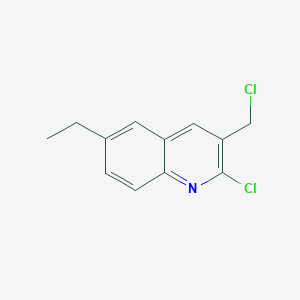

2-Chloro-3-chloromethyl-6-ethylquinoline (CAS: 948290-97-9) is a halogenated quinoline derivative with the molecular formula C₁₂H₁₁Cl₂N and a molar mass of 240.13 g/mol . Its structure features a chlorine atom at position 2, a chloromethyl group at position 3, and an ethyl substituent at position 6 of the quinoline backbone. This compound serves as a key intermediate in synthesizing bioactive quinoline derivatives, such as those with antimalarial, antitumor, or antimicrobial properties . The chloromethyl group at position 3 enhances its reactivity, making it valuable for alkylation or substitution reactions in medicinal chemistry .

Properties

CAS No. |

948290-97-9 |

|---|---|

Molecular Formula |

C12H11Cl2N |

Molecular Weight |

240.12 g/mol |

IUPAC Name |

2-chloro-3-(chloromethyl)-6-ethylquinoline |

InChI |

InChI=1S/C12H11Cl2N/c1-2-8-3-4-11-9(5-8)6-10(7-13)12(14)15-11/h3-6H,2,7H2,1H3 |

InChI Key |

ZQGDKQKWPRKHSR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=CC(=C(N=C2C=C1)Cl)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-chloromethyl-6-ethylquinoline typically involves the chlorination of 6-ethylquinoline. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories equipped to handle chlorination reactions and the associated safety protocols .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-chloromethyl-6-ethylquinoline undergoes several types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles.

Oxidation Reactions: The compound can be oxidized under specific conditions to form quinoline derivatives.

Reduction Reactions: Reduction can lead to the formation of different quinoline-based compounds.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide and potassium carbonate.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

The major products formed from these reactions include various quinoline derivatives, which are useful in further chemical synthesis and research .

Scientific Research Applications

2-Chloro-3-chloromethyl-6-ethylquinoline is used in a variety of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential therapeutic applications, including antimicrobial and anticancer properties.

Industry: Utilized in the development of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-chloromethyl-6-ethylquinoline involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline derivatives are widely studied for their structural versatility and biological relevance. Below is a detailed comparison of 2-chloro-3-chloromethyl-6-ethylquinoline with its analogs, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Functional Group Variations

Table 1: Structural and Functional Comparison

Physicochemical and Reactivity Differences

- Chloromethyl vs. Hydroxymethyl: The chloromethyl group in this compound confers higher electrophilicity compared to hydroxymethyl analogs, making it more reactive in nucleophilic substitution reactions .

- Ethyl vs.

- Steric Effects : Derivatives with bulky substituents (e.g., phenyl at position 3 or chloropropyl at position 3) exhibit steric hindrance, which may reduce binding efficiency in enzyme-active sites but improve selectivity for hydrophobic targets .

Biological Activity

2-Chloro-3-chloromethyl-6-ethylquinoline is a chlorinated derivative of quinoline, a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Chlorine Atoms : Two chlorine substituents enhance its reactivity.

- Chloromethyl Group : This group facilitates nucleophilic substitution reactions.

- Ethyl Group : The presence of an ethyl group contributes to the compound's lipophilicity, which can influence its biological activity.

This compound has a molecular formula of C₉H₈Cl₂N and a molecular weight of approximately 227.07 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound is known to inhibit specific enzymes that are crucial for microbial growth and replication.

- DNA Interference : It interferes with DNA synthesis, leading to potential anticancer effects.

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains and fungi.

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial effects. In vitro studies have shown effectiveness against several pathogens:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Antibacterial | 32 µg/mL |

| Staphylococcus aureus | Antibacterial | 16 µg/mL |

| Aspergillus niger | Antifungal | 64 µg/mL |

| Penicillium citrinum | Antifungal | 128 µg/mL |

The compound's antimicrobial efficacy is attributed to its ability to disrupt cell wall synthesis and interfere with metabolic pathways in bacteria and fungi.

Study on Antiviral Properties

A recent study highlighted the antiviral potential of derivatives related to quinoline compounds, including this compound. It was found that these compounds exhibited significant inhibition against viral strains, including H5N1, with low cytotoxicity levels. The study reported inhibition rates exceeding 90% for certain derivatives, suggesting a promising avenue for further research in antiviral therapies .

Cancer Cell Line Studies

In another investigation focusing on cancer cell lines, derivatives of quinoline were screened for their cytotoxic effects. The study revealed that derivatives with similar structural features to this compound exhibited IC50 values ranging from 4.12 mM to 30.98 mM against various cancer cell lines such as HeLa and MCF-7 . This suggests potential utility in developing anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.